molecular formula C25H26BrN3O2S B12130125 (5Z)-2-(2-bromophenyl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(2-bromophenyl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12130125
M. Wt: 512.5 g/mol
InChI Key: SCDSCNNUTVDFAQ-UYRXBGFRSA-N
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Description

(5Z)-2-(2-bromophenyl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group, a hydroxybenzylidene group, and a thiazolo-triazol core. Its distinct chemical properties make it a subject of study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(2-bromophenyl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo-triazol core, followed by the introduction of the bromophenyl and hydroxybenzylidene groups. Common reagents used in these reactions include bromine, tert-butyl hydroperoxide, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of advanced purification methods, including chromatography and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(2-bromophenyl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxybenzylidene group can be oxidized to form quinone derivatives.

    Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

    Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst selection playing crucial roles.

Major Products

Scientific Research Applications

Chemistry

In chemistry, (5Z)-2-(2-bromophenyl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is studied for its potential therapeutic properties. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development. Research is ongoing to explore its efficacy in treating various diseases, including cancer and neurodegenerative disorders.

Industry

In industry, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance, including increased durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of (5Z)-2-(2-bromophenyl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its interaction with certain enzymes may inhibit their function, resulting in the suppression of disease-related pathways. The exact molecular pathways involved are still under investigation, with ongoing research aimed at elucidating the detailed mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (5Z)-2-(2-bromophenyl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one include other thiazolo-triazol derivatives and bromophenyl-containing compounds. Examples include:

  • 2-(2-bromophenyl)-1,3-thiazolo[3,2-b][1,2,4]triazole
  • 5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolo[3,2-b][1,2,4]triazole

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of reactivity, stability, and efficacy.

Properties

Molecular Formula

C25H26BrN3O2S

Molecular Weight

512.5 g/mol

IUPAC Name

(5Z)-2-(2-bromophenyl)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C25H26BrN3O2S/c1-24(2,3)16-11-14(12-17(20(16)30)25(4,5)6)13-19-22(31)29-23(32-19)27-21(28-29)15-9-7-8-10-18(15)26/h7-13,30H,1-6H3/b19-13-

InChI Key

SCDSCNNUTVDFAQ-UYRXBGFRSA-N

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=CC=C4Br)S2

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2C(=O)N3C(=NC(=N3)C4=CC=CC=C4Br)S2

Origin of Product

United States

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